(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Description
The compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, also known as PZM21, is a synthetic opioid analgesic that has been developed as a potential alternative to traditional opioids for the treatment of chronic pain. This compound has gained attention in the scientific community due to its unique mechanism of action and potential advantages over traditional opioids.
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antimicrobial Agents
The compound has also been used in the synthesis of antimicrobial agents . In a study, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain . Some of these compounds displayed significant antibacterial activity .
Antifungal Agents
In addition to its antimicrobial properties, the compound has been used in the synthesis of antifungal agents . Some of the synthesized compounds demonstrated significant antifungal activity .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies . The most potent compounds were evaluated for their potential cytotoxicity to the Vero cell line via the MTT
properties
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-11-17-3-4-18-13)23-8-6-22(7-9-23)14-10-15(20-12-19-14)24-5-1-2-21-24/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBQAZKMJMIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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